molecular formula C16H10N2O3S B7729218 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B7729218
M. Wt: 310.3 g/mol
InChI Key: ZBBJAMXAQOBUGW-UHFFFAOYSA-N
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Description

The compound “2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one” is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .


Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives are diverse. They include one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, which are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

Scientific Research Applications

  • Anti-microbial Activity and Application in Antimicrobial Polyurethane Coating : A derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, was synthesized and shown to exhibit significant antimicrobial activity against various microorganisms. It was also incorporated into a polyurethane varnish formula, enhancing both the physical and mechanical properties of the varnish while imparting antimicrobial properties (El‐Wahab et al., 2014).

  • Antioxidant Activity : A study focused on the preparation and characterization of a coumarin derivative, showing high antioxidant activities, comparable to vitamin C, at certain concentrations (Abd-Almonuim et al., 2020).

  • Fluorescent Brighteners : Derivatives of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one were synthesized and studied for their potential as fluorescent brighteners, showing moderate to low emission intensities (Harishkumar et al., 2012).

  • Corrosion Inhibitors : Benzothiazole derivatives, related to 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions, showing high inhibition efficiencies (Hu et al., 2016).

  • Antibacterial Agents : Synthesis and evaluation of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents, derived from 2-amino benzothiazoles, showed profound antimicrobial activity (Sharma et al., 2012).

  • Atypical Antipsychotic Activity : A series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives showed good dopamine D2 and serotonin 5HT2 antagonistic activity, indicating potential atypical antipsychotic activity (Gawai et al., 2019).

Future Directions

The future directions in the research of 2-aminobenzothiazole derivatives include the development of targeted synthesis of benzothiazole analogs . The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend . This approach has a number of advantages and paves the way for the development of science and technology of the future .

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJAMXAQOBUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 3
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 5
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

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